molecular formula C10H14N4O2S B1448992 (4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 2173052-99-6

(4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B1448992
M. Wt: 254.31 g/mol
InChI Key: UACPEUUVEGJJKG-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide” is a chemical compound with the molecular formula C10H14N4O2S and a molecular weight of 254.31 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring attached to an octahydrothieno[3,4-b]pyrazine ring, which is further functionalized with two oxygen atoms forming a dioxide group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 254.31 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Chemical Synthesis and Mechanistic Studies

The compound (4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide and its related derivatives have been extensively studied in the field of organic chemistry, particularly in chemical synthesis and mechanistic studies. For instance, Chimichi et al. (1996) explored the chemistry of substituted pyrazolo[1,5-a]pyrimidines, providing insights into the reaction mechanisms through NMR spectroscopy and X-ray diffraction analysis, which is closely related to the structural class of the compound (Chimichi, Bruni, Cosimelli, Selleri, & Valle, 1996).

Antimicrobial and Anticancer Properties

Research has also highlighted the potential antimicrobial and anticancer properties of similar pyrazolo and pyrimidin derivatives. Khobragade et al. (2010) synthesized pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives and screened them for their antibacterial and antifungal activities, finding significant antimicrobial activity (Khobragade, Bodade, Konda, Dawane, & Manwar, 2010). In a similar vein, El-Sawy et al. (2013) prepared and evaluated N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, which include pyrimidine derivatives, for their antimicrobial and anticancer activities (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).

Development of New Heterocyclic Compounds

The development of new heterocyclic compounds using pyrimidine derivatives has been a focus of several studies. For example, Al-Shara'ey (2004) explored the synthesis of N-Methyl-2-Hydrizinopyrimidine-4-One, Thiazolo[3,4-b] N-Methylpyrimidinone; 2-(1-Pyrazolonyl) N-Methylpyrimidine-4-one, and other derivatives, emphasizing the creation of novel heterocyclic structures (Al-Shara'ey, 2004).

Applications in Antiviral Research

Furthermore, the pyrimidine and pyrazine derivatives have shown potential in antiviral research. Abd El-All et al. (2016) worked on synthesizing thienopyrimidines, which exhibited activity against influenza A neuraminidase virus, indicating a potential application in antiviral drug development (Abd El-All, Atta, Roaiah, Awad, & Abdalla, 2016).

Antitumor Activity Studies

Antitumor activity has been a significant area of study as well. Ismail et al. (2016) synthesized novel pyrazoles and pyrazolo[1,5-a]pyrimidines to evaluate their antiproliferative activity against human breast adenocarcinoma MCF-7 cell line, demonstrating the potential of such compounds in cancer treatment research (Ismail, Soliman, Farrag, & Sabour, 2016).

properties

IUPAC Name

(4aS,7aR)-4-pyrimidin-2-yl-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2S/c15-17(16)6-8-9(7-17)14(5-4-11-8)10-12-2-1-3-13-10/h1-3,8-9,11H,4-7H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACPEUUVEGJJKG-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CS(=O)(=O)CC2N1)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
Alinda Chemical Ltd Page 1 Cat# Cat# Cat# Cat# Cat# Cat# Alinda Chemical Ltd http://www.alinda.ru E-mail: sale@alinda.ru Page 1 ALBB-030134 ALBB-030135 ALBB-030136 ALBB-…
Number of citations: 2 www.ichimarutrading.co.jp

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